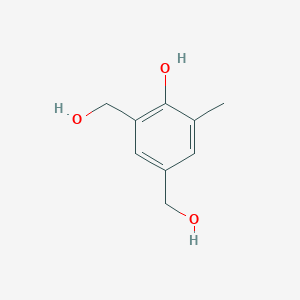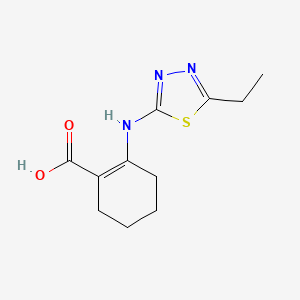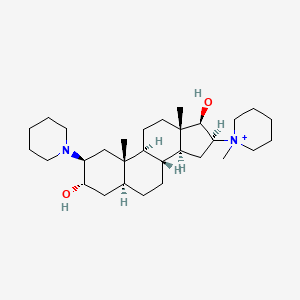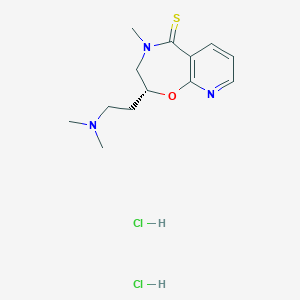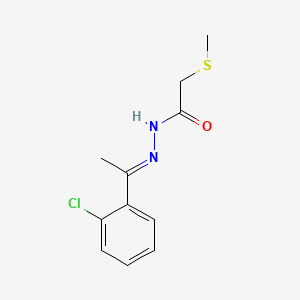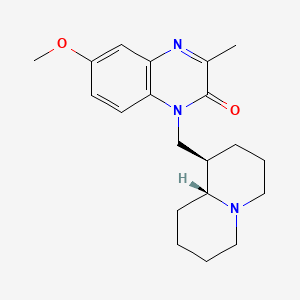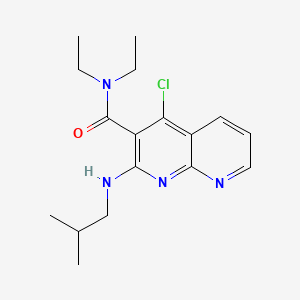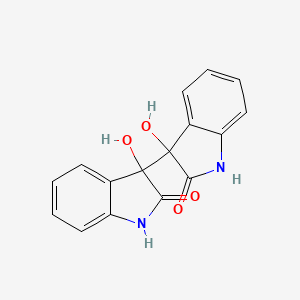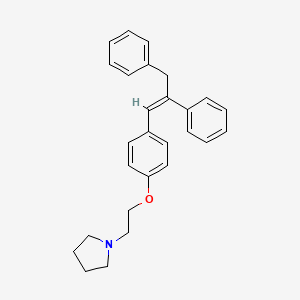
1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-(4-chlorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-(4-chlorophenyl)piperazine is a complex organic compound that features both aziridine and piperazine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-(4-chlorophenyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as aziridine and piperazine derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-(4-chlorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like amines or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity and potential as a pharmaceutical agent.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-(4-chlorophenyl)piperazine involves its interaction with molecular targets in biological systems. This could include binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-(4-fluorophenyl)piperazine
- 1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-(4-bromophenyl)piperazine
Uniqueness
1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-(4-chlorophenyl)piperazine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.
For precise and detailed information, consulting scientific literature and databases is recommended
Eigenschaften
CAS-Nummer |
120978-32-7 |
|---|---|
Molekularformel |
C22H23Cl2N3O2 |
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]butane-1,4-dione |
InChI |
InChI=1S/C22H23Cl2N3O2/c23-17-3-1-16(2-4-17)21(28)15-20(26-11-12-26)22(29)27-13-9-25(10-14-27)19-7-5-18(24)6-8-19/h1-8,20H,9-15H2 |
InChI-Schlüssel |
ZIYWLZYNJGWNMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C(CC(=O)C3=CC=C(C=C3)Cl)N4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


